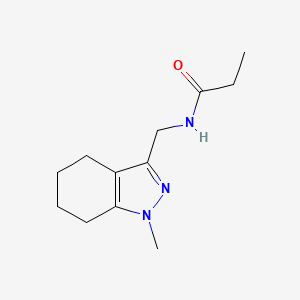

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide” is a chemical compound with the molecular formula C9H15N3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar indazole compounds has been reported in the literature . A series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity . A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide” is a solid substance at room temperature . It has a molecular weight of 238.16 .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Indazoles have been investigated for their anti-inflammatory potential. Notably:

- 2-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chlorobenzyl)thiazol-4-one derivatives exhibited anti-inflammatory effects .

Anticancer Properties

Several N-phenyl-1H-indazole-1-carboxamides displayed antiproliferative activities against tumor cell lines derived from various cancer types. For example, 3-(methyl-N-ethylcarbamate)-6-(N′-ethylphenylamino)indazol-4,7-dione and 3-(methyl-N-ethylcarbamate)-6-(N′-methylphenylamino)indazol-4,7-dione exhibited carbonyl reductase inhibitory activities .

Anti-HIV Potential

Indole derivatives, including indazoles, have been studied for their anti-HIV-1 activity. Molecular docking studies revealed promising results for certain indole-based compounds .

Other Applications

Indazoles have also been explored in various other contexts, such as:

Zukünftige Richtungen

The medicinal properties of indazole compounds have been explored for the treatment of various pathological conditions . The future directions for “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide” could involve further exploration of its potential medicinal properties and applications.

Wirkmechanismus

Target of Action

Indazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives have been shown to inhibit, regulate, and/or modulate their target kinases . This can lead to the treatment of diseases induced by these kinases, such as cancer .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These mediators are involved in inflammatory responses and tissue remodeling.

Pharmacokinetics

The compound’s molecular weight is238.16 , which is within the optimal range for oral bioavailability

Result of Action

Indazole derivatives have been found to possess a wide variety of biological activities, includinganti-inflammatory , antimicrobial , antiHIV , anticancer , hypoglycemic , antiprotozoal , antihypertensive , and other activities .

Eigenschaften

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-3-12(16)13-8-10-9-6-4-5-7-11(9)15(2)14-10/h3-8H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSOEOUSZZLTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NN(C2=C1CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2815311.png)

![Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815312.png)

![2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2815316.png)

![3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2815317.png)

![1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole](/img/structure/B2815321.png)